(2R)-2-amino-3-(4-chloro-3-fluorophenyl)propanoic acid
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Overview
Description
®-3-(3-Fluoro-4-chlorophenyl)-2-aminopropionic acid is a chiral amino acid derivative. Compounds of this type are often of interest in medicinal chemistry due to their potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(3-Fluoro-4-chlorophenyl)-2-aminopropionic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-chlorobenzaldehyde and a suitable chiral amine.
Reaction Steps:
Reaction Conditions: Typical conditions include the use of solvents like ethanol or methanol, and catalysts such as sodium borohydride for the reduction step.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, more efficient catalysts, and automated processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
®-3-(3-Fluoro-4-chlorophenyl)-2-aminopropionic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Oxo derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.
Chiral Catalysts: Employed in the development of chiral catalysts for asymmetric synthesis.
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.
Protein Interaction: Investigated for its interactions with proteins and peptides.
Medicine
Drug Development: Explored as a potential lead compound in the development of new pharmaceuticals.
Therapeutic Agents: Potential use as therapeutic agents for various diseases.
Industry
Chemical Manufacturing: Used in the production of fine chemicals and intermediates.
Material Science:
Mechanism of Action
The mechanism of action of ®-3-(3-Fluoro-4-chlorophenyl)-2-aminopropionic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with receptors to modulate biological pathways.
Comparison with Similar Compounds
Similar Compounds
(S)-3-(3-Fluoro-4-chlorophenyl)-2-aminopropionic acid: The enantiomer of the compound, which may have different biological activities.
3-(3-Fluoro-4-chlorophenyl)-2-aminopropionic acid: The racemic mixture of the compound.
3-(3-Fluoro-4-chlorophenyl)-2-aminobutyric acid: A similar compound with an additional carbon in the side chain.
Uniqueness
®-3-(3-Fluoro-4-chlorophenyl)-2-aminopropionic acid is unique due to its specific chiral configuration, which can result in distinct biological activities and interactions compared to its enantiomer or racemic mixture.
Biological Activity
(2R)-2-amino-3-(4-chloro-3-fluorophenyl)propanoic acid, commonly referred to by its CAS number 1260499-01-1, is a compound that has garnered attention for its potential biological activities, particularly in the context of drug development and therapeutic applications. This article explores its biological activity, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is C9H9ClFNO2. Its structure includes an amino group, a propanoic acid moiety, and a substituted phenyl ring that contains both chlorine and fluorine atoms. The presence of these halogens can significantly influence the compound's biological activity.
The biological activity of this compound is primarily linked to its interaction with specific biological targets. Research indicates that compounds with similar structures often act as inhibitors of certain enzymes or receptors. For example, the presence of halogen atoms can enhance binding affinity and selectivity towards target proteins, which is crucial in drug design.
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound has been explored in various studies. The inclusion of fluorine and chlorine in the para position of the phenyl ring has been shown to increase potency against specific targets, such as dipeptidyl peptidase-4 (DPP-4), which plays a significant role in glucose metabolism and is a target for diabetes medications .
Table 1: Comparison of Biological Activities
Compound | Target | Activity Level | Reference |
---|---|---|---|
This compound | DPP-4 Inhibition | High | |
Sitagliptin | DPP-4 Inhibition | Moderate | |
Teneligliptin | DPP-4 Inhibition | Very High |
Case Studies
- DPP-4 Inhibitor Activity : A study focused on DPP-4 inhibitors highlighted the potential of this compound as a promising scaffold for developing new diabetes treatments. The compound demonstrated significant inhibitory activity against DPP-4, suggesting its utility in managing type 2 diabetes mellitus .
- Neuroprotective Effects : Another area of investigation has been the neuroprotective properties of similar compounds. Research indicates that modifications in the amino acid structure can lead to enhanced neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases .
Research Findings
Recent studies have emphasized the importance of halogen substitutions in enhancing the pharmacological properties of amino acids. For instance, compounds with a trifluoromethyl group have shown increased potency in inhibiting serotonin uptake compared to their non-fluorinated counterparts . This trend suggests that this compound could similarly benefit from structural modifications aimed at optimizing its biological activity.
Properties
IUPAC Name |
(2R)-2-amino-3-(4-chloro-3-fluorophenyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClFNO2/c10-6-2-1-5(3-7(6)11)4-8(12)9(13)14/h1-3,8H,4,12H2,(H,13,14)/t8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GARTVDUTCAAMSC-MRVPVSSYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C[C@H](C(=O)O)N)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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